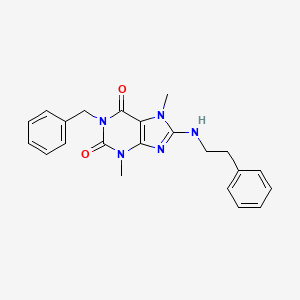

![molecular formula C25H23NO5 B2847057 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid CAS No. 2287281-57-4](/img/structure/B2847057.png)

3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

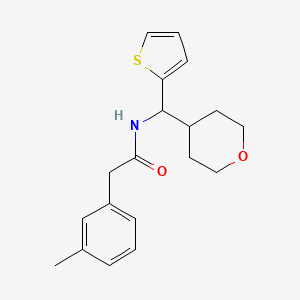

This compound belongs to the class of organic compounds known as fluorenes . Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety and a propanoic acid group . The fluorene moiety consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .Physical And Chemical Properties Analysis

The compound has a molecular weight of 402.45 . It is a solid at room temperature . The compound’s InChI code is provided .科学的研究の応用

Peptide Synthesis and Protection Strategies

The Fmoc group is extensively used for the protection of hydroxy-groups in peptide synthesis. It offers a convenient strategy for the synthesis of peptides and oligonucleotides due to its stability under a variety of conditions and its straightforward removal without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982). This characteristic makes it invaluable for constructing complex biological molecules with high fidelity and efficiency.

Solid Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, the Fmoc group is employed as a protective group for amino acids. This methodology has significantly advanced over the years, enabling the synthesis of biologically active peptides and small proteins. The versatility of the Fmoc SPPS method allows for the creation of peptides under a wide range of conditions, providing a cornerstone technique in bioorganic chemistry (Fields & Noble, 2009).

Material Science and Bioorganic Chemistry

Fmoc-protected amino acids have shown potential in the design and development of novel materials. Their utility spans from the creation of hydrogels and biomaterials to the synthesis of therapeutic agents. The unique properties of the Fmoc group, including its ability to engage in various noncovalent interactions, have been leveraged to fabricate materials with specific functionalities (Bojarska et al., 2020). This research highlights the broad applicability of Fmoc-protected compounds in creating advanced materials for biomedical applications.

Bioimaging and Photophysics

Fmoc derivatives have been explored for their photophysical properties, offering insights into their potential use in bioimaging. The study of fluorenyl probes in water-soluble forms has revealed their capacity for two-photon absorption, making them attractive candidates for integrin imaging and other bioimaging applications. Such compounds demonstrate high selectivity and efficiency in imaging specific cellular targets (Morales et al., 2010).

Functional Materials Development

The structural and electronic properties of fluorene compounds have been studied for their applications in creating functional materials. These investigations cover the synthesis and utility of fluorene derivatives in polymers, photosensitive materials, and organic light-emitting diodes (OLEDs), underscoring the versatility of fluorene structures in material science (Wang Ji-ping, 2011).

Safety and Hazards

作用機序

Target of Action

This compound is an alanine derivative , and amino acid derivatives have been commercially used as ergogenic supplements .

Mode of Action

Amino acid derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its classification as an amino acid derivative, it may be involved in protein synthesis and metabolism, which are critical for muscle growth and recovery .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis and muscle recovery, potentially enhancing physical performance .

特性

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)14-15-26(31-16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKAWEOYXSVKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B2846974.png)

![1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid](/img/structure/B2846978.png)

![4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2846979.png)

![4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2846980.png)

![2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846981.png)

![Methyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2846988.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)